Dihydroxyaluminium sodium carbonate is classified as a basic inorganic salt. It is often referred to by its mineral name, dawsonite. The compound is typically derived from the reaction of ionic aluminium salts with sodium carbonate in an aqueous medium. It has the chemical formula and a molecular weight of approximately 146.01 g/mol .
The synthesis of dihydroxyaluminium sodium carbonate can be achieved through several methods:
The molecular structure of dihydroxyaluminium sodium carbonate consists of a central aluminium atom coordinated with hydroxyl groups and a carbonate group. The structural formula can be represented as follows:
The compound is achiral and does not possess any defined stereocenters or optical activity .
Dihydroxyaluminium sodium carbonate primarily participates in neutralization reactions. A notable reaction is its interaction with hydrochloric acid:
This reaction illustrates the compound's ability to neutralize gastric acid, producing aluminum chloride and sodium chloride as by-products . Other acids such as sulfuric acid can also be used in titration methods to assess purity.
The mechanism of action for dihydroxyaluminium sodium carbonate involves its ability to neutralize hydrochloric acid present in gastric secretions. Upon ingestion, it reacts with stomach acid to form aluminum chloride and water while also releasing carbon dioxide. This reaction effectively raises the pH level in the stomach, alleviating symptoms associated with acidity such as heartburn and indigestion . Additionally, it may provide cytoprotective effects by increasing bicarbonate ions and prostaglandins.
Dihydroxyaluminium sodium carbonate exhibits several notable physical and chemical properties:
These properties make it suitable for use in pharmaceutical formulations .
Dihydroxyaluminium sodium carbonate has diverse applications across various fields:
Systematic Chemical Names:The compound is systematically named according to IUPAC conventions as sodium dihydroxyalumanylium carbonate [2] [7]. Alternative systematic names include sodium (T-4)-(carbonato(2-)-O,O')dihydroxyaluminate(1-) and aluminate(1-), (carbonato(2-)-κO) dihydroxy-, sodium [3] [8].
Nonproprietary and Common Names:Common pharmaceutical names include:
Trademarks:Historically, the compound has been formulated under brand names including:
Chemical Classification:DASC is classified as:
Table 1: Nomenclature Summary
Nomenclature Type | Designation |
---|---|
IUPAC Name | Sodium dihydroxyalumanylium carbonate |
Systematic Variants | Sodium (carbonato)dihydroxyaluminate(1-); Aluminate(1-), (carbonato(2-)-κO)dihydroxy-, sodium |
Common Synonyms | Aluminum sodium carbonate hydroxide; DASC |
Molecular Formula | CH₂AlNaO₅ |
CAS Registry Numbers | 16482-55-6 (primary); 539-68-4; 12011-77-7 [1] [3] [7] |
The development of dihydroxyaluminium sodium carbonate emerged from mid-20th century efforts to improve antacid efficacy and tolerability. Key milestones include:
Synthesis Innovation (1957): Grote developed a reproducible synthesis method involving the reaction between aluminum alkoxides and sodium bicarbonate in aqueous media, patented by Chattanooga Medicine Company (US Patent 2,783,179). This process enabled standardized pharmaceutical production [7].
Pharmaceutical Adoption (1950s-1960s): The compound was commercialized under trademarks including Kompensan (Roerig/Pfizer) in Germany and Rolaids (Johnson & Johnson) in the United States. Its incorporation into Rolaids represented a significant advancement over earlier calcium carbonate-dominated formulations by offering reduced acid rebound potential [5] [7].
Scientific Characterization: Research throughout the 1960s-1980s elucidated its acid-neutralizing kinetics and pepsin-inhibiting properties. Studies demonstrated its slower dissolution profile compared to sodium bicarbonate, providing longer-lasting antacid effects without excessive alkalinity or systemic absorption [3] .
Modern Status: While largely superseded by proton-pump inhibitors for ulcer management, DASC remains an approved antacid component in numerous global pharmacopeias and over-the-counter products, particularly in chewable tablet formulations [2] [5].
Molecular Architecture:The compound consists of a central aluminum atom coordinated to two hydroxyl groups (OH⁻) and a carbonate ion (CO₃²⁻), with a sodium counterion (Na⁺). The aluminum adopts a tetrahedral geometry, forming a complex anion structure [Al(OH)₂CO₃]⁻ balanced by Na⁺ [3] [7].
Table 2: Fundamental Molecular Properties
Property | Value/Specification | Reference |
---|---|---|
Molecular Formula | CH₂AlNaO₅ | [1] [7] |
Molecular Weight | 143.99 g/mol (anhydrous) | [3] [7] |
Hydrated Forms | Typically contains 10-11% water (≈146.01 g/mol hydrated) | [4] [7] |
SMILES Notation | [Na+].O[Al+]O.[O-]C([O-])=O | [2] [3] |
InChI Key | SEIGJEJVIMIXIU-UHFFFAOYSA-J | [3] [7] |
Crystalline and Physical Properties:
Key Structural Features and Functional Significance:
NaAl(OH)₂CO₃ + 4HCl → AlCl₃ + NaCl + CO₂ + 3H₂O
This reaction provides rapid initial acid buffering [4] .
Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O
This dual-action mechanism combines immediate and prolonged effects [3].
Ion Exchange Capacity: The structure allows adsorption of pepsin and bile acids through chloride ligand exchange at aluminum coordination sites, contributing to mucosal protection beyond mere pH elevation [3].
Buffering Characteristics: Exhibits an acid-consuming capacity of 230 ml of 0.1N HCl per gram of compound, with neutralization kinetics following the Weibull distribution function – indicating progressive, controlled reactivity rather than instantaneous neutralization [7].
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: